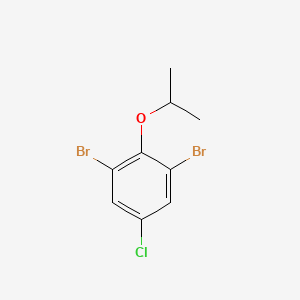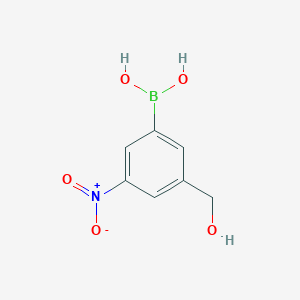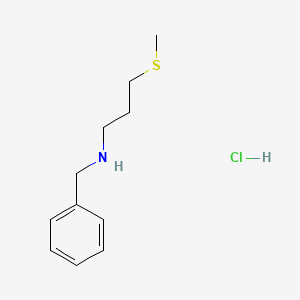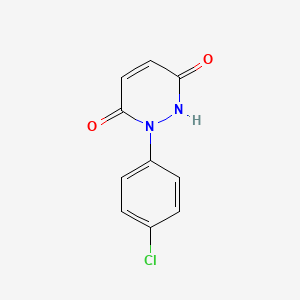
1,3-Dibromo-5-chloro-2-isopropoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-5-chloro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9Br2ClO It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and isopropoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-chloro-2-isopropoxybenzene can be synthesized through a multi-step process involving the bromination and chlorination of a suitable aromatic precursor, followed by the introduction of the isopropoxy group. One common method involves the following steps:
Bromination: The aromatic precursor, such as 1,3-dibromobenzene, is brominated using bromine in the presence of a catalyst like iron(III) bromide.
Chlorination: The brominated intermediate is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and efficient heat transfer, leading to consistent product quality.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1,3-Dibromo-5-chloro-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Products with different functional groups replacing the halogens.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated aromatic compounds.
科学研究应用
1,3-Dibromo-5-chloro-2-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1,3-Dibromo-5-chloro-2-isopropoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
1,3-Dibromo-5-chlorobenzene: Lacks the isopropoxy group, making it less versatile in certain applications.
1,3-Dibromo-2-chloro-5-isopropoxybenzene: Similar structure but different substitution pattern, leading to different reactivity and properties.
5-Bromo-1,3-dichloro-2-isopropoxybenzene: Another closely related compound with different halogenation.
Uniqueness
1,3-Dibromo-5-chloro-2-isopropoxybenzene is unique due to the combination of bromine, chlorine, and isopropoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C9H9Br2ClO |
|---|---|
分子量 |
328.43 g/mol |
IUPAC 名称 |
1,3-dibromo-5-chloro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9Br2ClO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 |
InChI 键 |
SGHRQWMIEJJTTD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1Br)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one](/img/structure/B14015181.png)
![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14015192.png)

![(5E)-5-[2-(2-Ethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14015211.png)
![1-[Butoxy(phenyl)methyl]piperidine](/img/structure/B14015215.png)
![1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl](/img/structure/B14015220.png)


![5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14015241.png)
